
Polyglyceryl-10 laurate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polyglyceryl-10 Laurate is a common ingredient used in the personal care and cosmetic industry as an emulsifier and surfactant . It is an ester of lauric acid and polyglycerin-10, which is derived from the polymerization of glycerin . It is used as a skin-softening emulsifier to keep the water and oil components mixed together . It also functions as a cleansing agent .
Synthesis Analysis
This compound is typically produced through the esterification of lauric acid with polyglycerin-10 . The reaction involves combining the two compounds in the presence of a catalyst, such as an acid or an enzyme . This process results in the formation of this compound as the ester product .
Molecular Structure Analysis
The chemical formula of this compound is C42H84O22 . It is a polyether comprising 2 to 20 glyceryl residues, end-capped by esterification with simple carboxylic acids, such as fatty acids . The this compound molecule contains a total of 147 bonds .
Chemical Reactions Analysis
This compound is a non-ionic surfactant, solubilizes dirt and other particles present on the skin with oil, which then gets washed off easily with water . It is also known to enhance the water retention capacity of the skin, thanks to the chemical nature of glycerin, it can attract water molecules .
Physical And Chemical Properties Analysis
This compound appears as a yellowish to amber-colored liquid . It is partially soluble in water .
科学的研究の応用
Dermatological Concerns : Polyglyceryl-10 Laurate can cause allergic contact dermatitis, as evidenced by a case study where a patient developed dermatitis from the ingredient in a cosmetic gel (Washizaki et al., 2008).
Formulation of Gel-Emulsions : It's used in the formulation of gel-emulsions stabilized by the cubic phase in water-oil systems. Polyglycerin fatty acid esters, including this compound, exhibit phase behavior conducive to creating viscous and stable gel emulsions (Kunieda et al., 2000).
Enzymatic Synthesis in Cosmetics : Solvent-free enzymatic synthesis of this compound is an effective method for producing emulsifiers used in cosmetics, with the process achieving complete conversion of fatty acid (Satyawali et al., 2020).
Surface Activity Analysis : Polyglyceryl esters, including this compound, demonstrate significant surface activities, such as lower surface tension, which is crucial for their use as nonionic surfactants (Kowata et al., 1983).
Enhancing Water Solubility of Extracts : It can improve the water solubility of rosemary extract, which has implications for incorporating such extracts into aqueous systems like foods and cosmetics (Park et al., 2020).
Drug Delivery Systems : this compound is utilized in multiple lipid particles encapsulating coenzyme Q10 and tea polyphenols, enhancing the loading capacity and stability of these compounds in drug delivery systems (Zhao et al., 2015).
Antimicrobial Properties : Some studies indicate the antimicrobial action of esters of polyhydric alcohols, including this compound, especially against gram-positive organisms (Conley & Kabara, 1973).
Online Monitoring in Multiphase Systems : this compound is used in biotransformations in high-viscosity multiphase systems, where online FT-IR and chemometrics improve the accuracy of concentration determinations (Müller et al., 2010).
Genetic Engineering in Oilseed Plants : Research on the genetic engineering of quantitative traits has explored the accumulation of laurate, including this compound, in the seed oil of plants (Voelker et al., 1996).
Reactor Concept for Solvent-Free Conversion : A reactor concept was developed for the solvent-free esterification of this compound, demonstrating its application in the synthesis of high-quality surfactants (Hilterhaus et al., 2008).
Biosynthesis in Transgenic Oilseed Plants : Studies on the biosynthesis of medium-chain fatty acids, including laurate in transgenic oilseed plants, have implications for the production of this compound in plant-based systems (Voelker et al., 1992).
Food Safety Applications : The antibacterial activity of Polyglyceryl Laurate against spoilage and pathogenic bacteria associated with foods has been studied, indicating its potential use in food preservation (Razavi-Rohani & Griffiths, 1994).
Accelerating Biotransformations in High Viscosity Substrates : Dissolving carbon dioxide in high viscous substrates like this compound accelerates biocatalytic reactions, highlighting its role in industrial processes (Brummund et al., 2011).
Cold Process Emulsions in Dermatology : Research on cold processed oil-in-water emulsions for dermatological purposes includes the study of formulations containing this compound (Raposo et al., 2014).
作用機序
Polyglyceryl-10 Laurate helps to stabilize oil and water mixtures, allowing for the creation of stable emulsions . This ingredient also enhances the spreadability and texture of products, improving their overall sensory attributes . It is a non-ionic surfactant, solubilizes dirt and other particles present on the skin with oil, which then gets washed off easily with water .
将来の方向性
Polyglyceryl-10 Laurate is a versatile ingredient that can be comfortably used across various skin types . It is purely synthetic and doesn’t contain any animal-derived components, making it suitable for vegans and vegetarians . Its ability to improve skin texture makes it a valuable ingredient in formulating effective and aesthetically pleasing cosmetic products .
特性
IUPAC Name |
2,3-dihydroxypropyl 2,2,3,3,4,4,5,5,6-nonakis(2,3-dihydroxypropyl)dodecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84O22/c1-2-3-4-5-6-27(7-28(53)16-43)39(8-29(54)17-44,9-30(55)18-45)41(12-33(58)21-48,13-34(59)22-49)42(14-35(60)23-50,15-36(61)24-51)40(10-31(56)19-46,11-32(57)20-47)38(63)64-26-37(62)25-52/h27-37,43-62H,2-26H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCCYPSQCCKDHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(=O)OCC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
941.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34406-66-1 |
Source


|
| Record name | Polyglyceryl 10 dilaurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

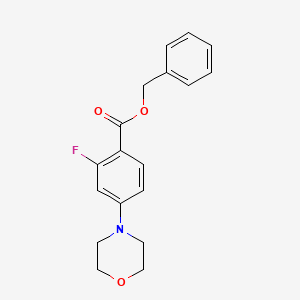
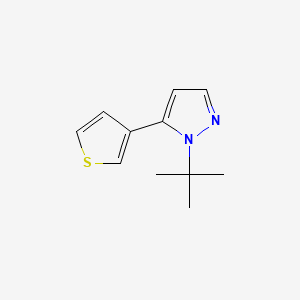
![5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole](/img/structure/B568065.png)
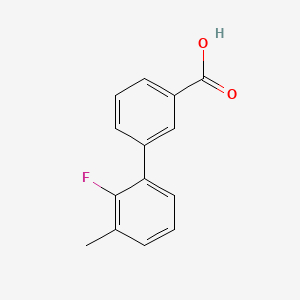
![2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic Acid](/img/structure/B568067.png)
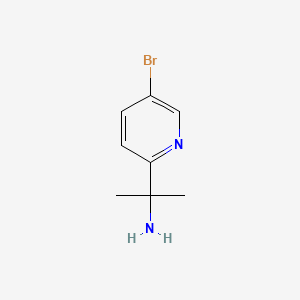
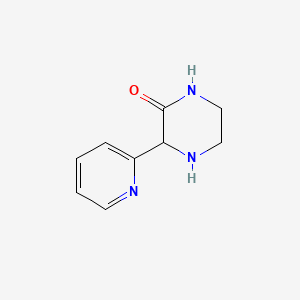
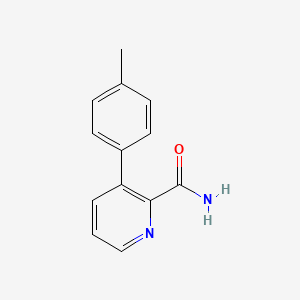
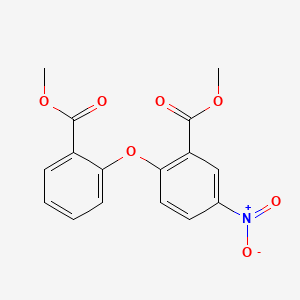
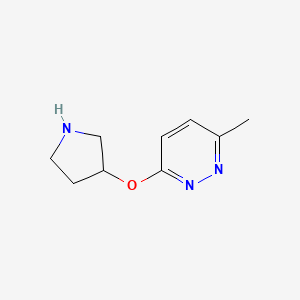
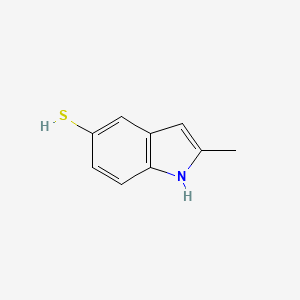
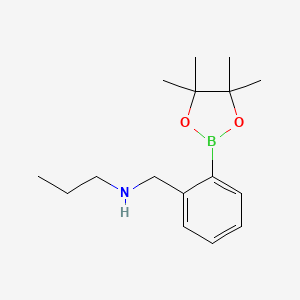
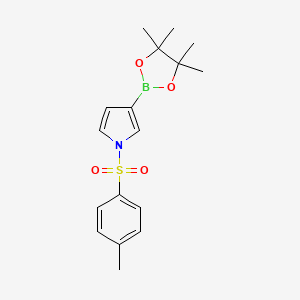
![6-Fluorothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B568082.png)